molecular formula C10H14BNO4S B14911964 4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane

Cat. No.: B14911964
M. Wt: 255.10 g/mol
InChI Key: IUYGQVZIHSQZLI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester group. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the nitrothiophene moiety adds to its versatility, making it useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-nitrothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

    Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions.

    Reducing agents: Such as hydrogen gas or sodium borohydride for reduction reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for facilitating reactions.

Major Products

    Amino derivatives: Formed through the reduction of the nitro group.

    Coupled products: Formed through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of fluorescent probes for biological imaging due to the presence of the nitrothiophene moiety.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

  • **Industry

Properties

Molecular Formula

C10H14BNO4S

Molecular Weight

255.10 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C10H14BNO4S/c1-9(2)10(3,4)16-11(15-9)7-5-6-17-8(7)12(13)14/h5-6H,1-4H3

InChI Key

IUYGQVZIHSQZLI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)[N+](=O)[O-]

Origin of Product

United States

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